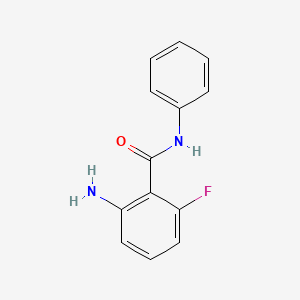

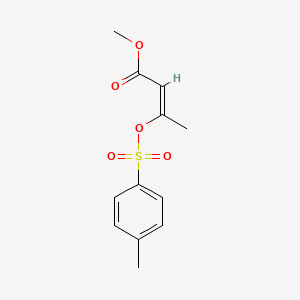

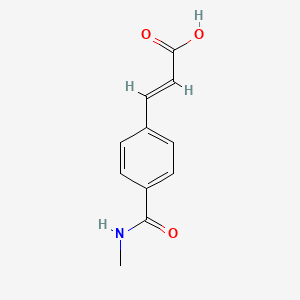

4-(Methylcarbamoyl)cinnamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

While specific chemical reactions involving 4-(Methylcarbamoyl)cinnamic acid are not detailed in the search results, cinnamic acid derivatives have been studied for their reactivity. For instance, cinnamic acids in the metabolic systems of plants and microorganisms are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties . Another study reported that recombinant GbC4H protein catalyzes the conversion of trans-cinnamic acid to p-coumaric acid .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties : Cinnamic acid derivatives have been explored for their anticancer potential. They have shown efficacy as traditional and synthetic antitumor agents, with significant interest in their antitumor effects in recent decades (De, Baltas, & Bedos-Belval, 2011).

Antioxidant and Antimicrobial Activities : These derivatives possess antioxidant, antimicrobial, and anti-cancer activities, making them valuable in food and cosmetic industries. The degree of substitution in cinnamic acid derivatives influences their antioxidant activity (Skalková & Csomorová, 2016).

Anti-Inflammatory and Cytotoxic Properties : Cinnamic acids exhibit anti-inflammatory and cytotoxic properties. Their derivatives have shown promising results in various antioxidant assays and low antitumor activity in some cell lines (Pontiki et al., 2014).

Catalytic Applications in Synthesis : Novel, mild, and biological-based nano organocatalysts with urea moiety have been synthesized, demonstrating potential industrial applications in the synthesis of cinnamic acid derivatives (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Effects on Plant Growth : Cinnamic acid has shown to influence seed germination and plant root growth, affecting metabolic processes like lignin production in plants (Salvador et al., 2013).

Protein Kinase Inhibitors : Cinnamic acid derivatives have been used in designing inhibitors of oncogenic protein kinases, contributing to cancer treatments (Mielecki & Lesyng, 2016).

Enhanced Biological Efficacy : The structural composition of cinnamic acid allows modification with various compounds, resulting in bioactive agents with enhanced efficacy in treating numerous diseases including cancer, bacterial infections, and neurological disorders (Ruwizhi & Aderibigbe, 2020).

Safety And Hazards

Zukünftige Richtungen

Cinnamic acid derivatives have been reported to play a significant role in treating various conditions such as cancer, bacterial infections, diabetes, and neurological disorders . Therefore, the development of new cinnamic acid derivatives like 4-(Methylcarbamoyl)cinnamic acid could be a promising direction for future research in the field of medicinal chemistry.

Eigenschaften

IUPAC Name |

(E)-3-[4-(methylcarbamoyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-11(15)9-5-2-8(3-6-9)4-7-10(13)14/h2-7H,1H3,(H,12,15)(H,13,14)/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBKEHKMLPTJFE-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC=C(C=C1)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylcarbamoyl)cinnamic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.